molecular formula C14H20BrNO2 B2942349 tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate CAS No. 214964-87-1

tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate

Cat. No.: B2942349
CAS No.: 214964-87-1
M. Wt: 314.223
InChI Key: DZJJQQBWKYPUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate is an organic compound that is often used in organic synthesis. It is a white solid that is soluble in organic solvents such as dimethylformamide. This compound is particularly useful in asymmetric synthesis reactions.

Chemical Reactions Analysis

tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate exerts its effects depends on the specific application. In organic synthesis, it acts as an alkylating agent, introducing the tert-butyl carbamate group into the target molecule. The molecular targets and pathways involved vary depending on the specific reaction and the compounds being synthesized .

Comparison with Similar Compounds

tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the substituents attached to the carbamate group, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific bromophenyl group, which makes it particularly useful in certain types of organic synthesis reactions.

Properties

IUPAC Name

tert-butyl N-[2-(3-bromophenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-7-6-8-11(15)9-10/h6-9H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJJQQBWKYPUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.